N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazole core substituted with a sulfanyl group and an arylacetamide moiety. Key structural elements include:
- 3,5-Bis(trifluoromethyl)phenyl group: Enhances metabolic stability and lipophilicity due to strong electron-withdrawing trifluoromethyl groups.
- Sulfanylacetamide linker: Facilitates structural flexibility and modulates electronic properties.
Properties
CAS No. |
579441-79-5 |
|---|---|
Molecular Formula |
C19H15F6N5OS |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H15F6N5OS/c1-2-30-16(11-4-3-5-26-9-11)28-29-17(30)32-10-15(31)27-14-7-12(18(20,21)22)6-13(8-14)19(23,24)25/h3-9H,2,10H2,1H3,(H,27,31) |
InChI Key |
LQXQHRHIUVXKQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features:
-
A 3,5-bis(trifluoromethyl)phenyl group (electron-withdrawing substituents enhancing electrophilic reactivity).
-
A 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole core (a nitrogen-rich heterocycle with hydrogen-bonding potential).
-
A sulfanyl-acetamide bridge connecting the aromatic and triazole moieties.
This combination necessitates a modular synthetic approach, as illustrated below:
| Component | Synthetic Route | Key Reagents |
|---|---|---|
| Trifluoromethyl aryl | Friedel-Crafts acylation | CF₃COCl, AlCl₃ |
| Triazole core | Cyclization of thiosemicarbazide | NH₂NH₂, CS₂, KOH |
| Sulfanyl-acetamide | Nucleophilic substitution | 2-bromoacetamide, LiH, DMF |
Step-by-Step Synthesis
Preparation of 3,5-Bis(trifluoromethyl)aniline
The aryl backbone is synthesized via a two-step Friedel-Crafts acylation followed by amination:
-
Acylation : Benzene reacts with trifluoroacetic anhydride under AlCl₃ catalysis to form 3,5-bis(trifluoromethyl)acetophenone.
-
Amination : The ketone is converted to the corresponding aniline using hydroxylamine hydrochloride and subsequent reduction with LiAlH₄ (yield: 82%).
Critical Parameters :
Synthesis of 4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
The triazole core is constructed via cyclization:
-
Thiosemicarbazide Formation : 3-pyridinecarboxaldehyde reacts with thiosemicarbazide in ethanol under reflux (12 hours).
-
Cyclization : The intermediate is treated with ethyl hydrazinecarboxylate and potassium hydroxide in DMF at 80°C for 6 hours.
Reaction Scheme :
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling via Sulfanyl-Acetamide Bridge
The final assembly involves:
-
Bromoacetylation : 3,5-Bis(trifluoromethyl)aniline reacts with 2-bromoacetyl bromide in aqueous Na₂CO₃ (pH 9–10) to form N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide.
-
Nucleophilic Substitution : The bromoacetamide reacts with triazole-3-thiol in DMF using lithium hydride (LiH) as a base.
Optimized Conditions :
-
Molar ratio: 1:1.2 (bromoacetamide:triazole-thiol).
-
Reaction time: 4 hours at room temperature.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Comparative studies reveal:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Triethylamine | 25 | 78 |
| Ethanol | Pyridine | 60 | 65 |
| THF | LiH | 25 | 72 |
DMF with triethylamine provides the highest yield due to improved solubility of intermediates.
Purification Challenges
The compound’s lipophilicity () complicates isolation:
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
-
Recrystallization : Methanol/water (9:1) yields crystalline product but with 10–15% loss.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Antifungal Activity
The compound belongs to the class of 1,2,4-triazoles, which are known for their antifungal properties. Recent studies have highlighted the effectiveness of 1,2,4-triazole derivatives against a range of fungal pathogens. For instance, compounds with similar structures have demonstrated significant activity against Candida albicans and Aspergillus species, with Minimum Inhibitory Concentrations (MICs) often in the low micromolar range .
Antibacterial Properties
The antibacterial efficacy of triazole derivatives has also been extensively studied. The compound has shown promising results against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that modifications to the triazole ring can enhance antimicrobial activity; for example, the introduction of electron-withdrawing groups has been linked to increased potency against bacterial pathogens .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Studies have indicated that the presence of trifluoromethyl groups significantly enhances the biological activity of these compounds. In particular, compounds with trifluoromethyl substitutions have been shown to exhibit broader antimicrobial spectra compared to their non-substituted counterparts .
Synthesis and Derivative Development
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves several steps that can be optimized for yield and purity. The incorporation of various substituents on the triazole ring allows for the development of a library of derivatives that can be screened for enhanced biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key differences between the target compound and its closest analogs:
Key Observations:
Substituent Position and Bioactivity: The 3-pyridinyl group in the target compound (vs. 4-pyridinyl in ) may alter binding affinity due to differences in nitrogen orientation. Ethyl vs. Furan-2-yl () introduces a planar heterocyclic system, which could enhance interactions with aromatic residues in biological targets.
Physicochemical Properties: The chlorophenyl analog () has a higher molecular mass (557.897 g/mol) due to the chlorine atom, increasing its logP value compared to the ethyl-substituted target compound. The amino group in may improve aqueous solubility but reduce metabolic stability.
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article focuses on its biological activity, particularly its pharmacological properties as an antifungal and antibacterial agent, as well as its anticancer potential.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring , which is known for its diverse biological activities. The trifluoromethyl groups enhance lipophilicity and potentially influence the compound's interaction with biological targets.
Structural Formula
Antifungal Activity
1,2,4-triazoles, including the triazole moiety in this compound, have been extensively studied for their antifungal properties . Research indicates that derivatives of 1,2,4-triazole exhibit broad-spectrum antifungal activity against various fungi, including Candida and Aspergillus species. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly enhance antifungal activity.
Case Study:
A study demonstrated that triazole derivatives with trifluoromethyl substitutions showed improved antifungal efficacy compared to their non-fluorinated counterparts. The compound exhibited minimal inhibitory concentrations (MICs) in the range of 0.5 - 8 μg/mL against multiple fungal strains, indicating strong antifungal potential .
Antibacterial Activity
The antibacterial properties of the compound have also been evaluated. Triazoles are known to inhibit bacterial growth by interfering with specific metabolic pathways.
Research Findings:
- Compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related triazole derivative showed MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- The presence of the trifluoromethyl group has been correlated with enhanced antibacterial activity due to increased membrane permeability and interaction with bacterial enzymes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. The compound was tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
Findings:
- In vitro assays revealed that the compound exhibited cytotoxic effects on both cell lines, with IC50 values indicating significant inhibition of cell proliferation .
- Mechanistic studies suggested that the compound induces apoptosis in cancer cells, further supporting its potential as an anticancer agent.
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationships
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, including cyclization of triazole precursors and thioether bond formation. Key steps include:
- Triazole ring formation : Hydrazine derivatives react with nitriles or carbonyl intermediates under acidic/basic conditions (e.g., NaOH or HCl catalysis) .
- Sulfanyl group introduction : Thiol intermediates react with chloroacetamide derivatives in solvents like DMF or ethanol, with temperature control (60–80°C) to minimize byproducts .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) ensures high purity (>95%) .
Critical factors : - Catalyst choice (e.g., palladium for cross-coupling reactions in pyridinyl group functionalization ).
- Reaction time and temperature: Overheating may degrade trifluoromethyl groups .
- Solvent polarity affects nucleophilic substitution efficiency for sulfanyl bridges .
Basic: How is the compound’s structure characterized using spectroscopic methods?
- ¹H/¹³C NMR : Peaks at δ 7.55–8.57 ppm (aromatic protons) and δ 167–198 ppm (carbonyl/triazole carbons) confirm regiochemistry . Trifluoromethyl groups show characteristic ¹⁹F NMR signals near -60 to -70 ppm .
- HRMS : Exact mass determination (e.g., [M+H]+ at 460.9465) validates molecular formula .
- X-ray crystallography : Resolves 3D conformation, particularly sulfanyl-acetamide bond geometry .
Advanced: How can computational methods predict the reactivity of the triazole-sulfanyl moiety?
- DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites. For example, the triazole N2 position is reactive toward alkylation due to high electron density .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes with hydrophobic pockets for trifluoromethyl groups) .
- MD simulations : Assess stability of sulfanyl bridges under physiological pH, guiding derivatization strategies .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use consistent molar concentrations (e.g., IC₅₀ values) to compare antimicrobial assays .
- Structural analogs : Test derivatives to isolate contributions of trifluoromethyl vs. pyridinyl groups .
- Orthogonal assays : Combine enzyme inhibition (e.g., SecA ATPase ) with cell viability tests to distinguish target-specific vs. cytotoxic effects .
Basic: What are the known biological targets or mechanisms of action?
- Antimicrobial activity : Targets bacterial SecA ATPase, disrupting protein translocation .
- Anticancer potential : Induces apoptosis via ROS generation, linked to the electron-deficient trifluoromethyl groups .
- Enzyme inhibition : The triazole-sulfanyl moiety chelates metal ions in metalloenzymes (e.g., carbonic anhydrase) .
Advanced: How to design derivatives to improve selectivity based on SAR?
- Substitution patterns : Replace 3-pyridinyl with 4-pyridinyl to alter hydrogen bonding with targets .
- Trifluoromethyl tweaks : Introduce bulkier fluoroalkyl groups (e.g., pentafluorophenyl) to enhance hydrophobic interactions .
- Linker modification : Replace acetamide with sulfonamide to improve metabolic stability .
Basic: What are the stability profiles under different conditions?
- Thermal stability : Stable up to 140°C (DSC data) but degrades above 160°C due to triazole ring decomposition .
- pH sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >10), cleaving the sulfanyl bridge .
- Light exposure : UV light induces radical formation at trifluoromethyl groups; store in amber vials .
Advanced: How to optimize catalytic systems for introducing trifluoromethyl groups?
- Cross-coupling catalysts : Use Cu(I)/ligand systems for Ullmann-type reactions with 3,5-bis(trifluoromethyl)phenylboronic acid .
- Electrophilic fluorination : Employ Selectfluor® to introduce trifluoromethyl groups via radical pathways .
- Flow chemistry : Continuous reactors improve yield (>80%) by precise control of exothermic trifluoromethylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
